4-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
4-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-carboxamide is an organic compound that features a thiophene ring substituted with a bromine atom and a carboxamide group The compound also contains a naphthalene moiety linked through a hydroxyethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions One common method starts with the bromination of thiophene-2-carboxylic acid to introduce the bromine atom at the 4-position This is followed by the formation of the carboxamide group through the reaction with an appropriate amine derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
4-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the naphthalene moiety and the thiophene ring can facilitate π-π stacking interactions and hydrogen bonding, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(2-hydroxyethyl)thiophene-2-carboxamide: Lacks the naphthalene moiety, resulting in different chemical properties and applications.
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-carboxamide:
Uniqueness
4-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-carboxamide is unique due to the combination of the bromine atom, naphthalene moiety, and thiophene ring
Properties
IUPAC Name |
4-bromo-N-(2-hydroxy-2-naphthalen-1-ylethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2S/c18-12-8-16(22-10-12)17(21)19-9-15(20)14-7-3-5-11-4-1-2-6-13(11)14/h1-8,10,15,20H,9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBBZJGOQRCXMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CC(=CS3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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